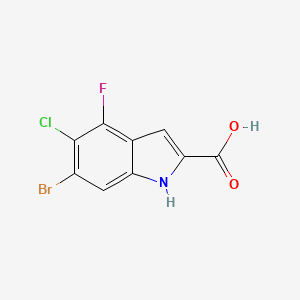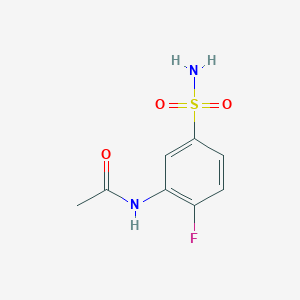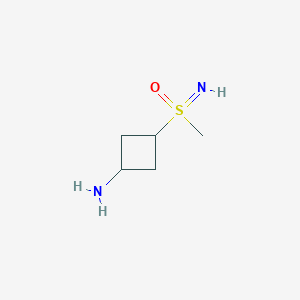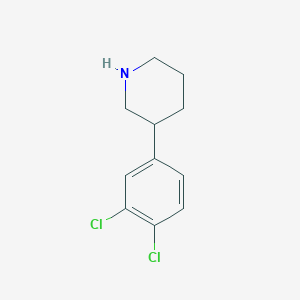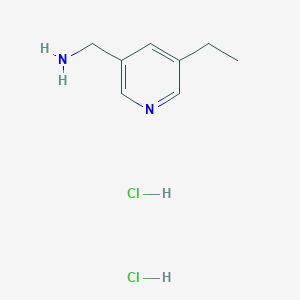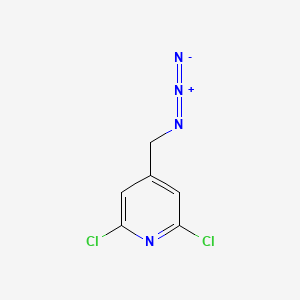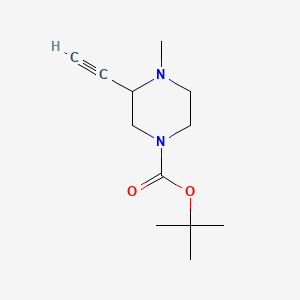![molecular formula C8H19ClN2O2S B13513887 rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride](/img/structure/B13513887.png)
rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride: is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an aminocyclopentyl group and a dimethylmethanesulfonamide moiety. This compound is often studied for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the aminocyclopentyl intermediate: This step involves the reaction of cyclopentanone with ammonia or an amine to form the aminocyclopentyl group.
Introduction of the dimethylmethanesulfonamide group: This step involves the reaction of the aminocyclopentyl intermediate with dimethylmethanesulfonamide under specific conditions to form the desired compound.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the aminocyclopentyl group.
Reduction: Reduction reactions can also occur, particularly involving the sulfonamide group.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride is studied for its reactivity and potential as a building block for more complex molecules.
Biology: In biology, this compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: In medicine, the compound is explored for its potential therapeutic applications, such as its ability to modulate biological pathways involved in diseases.
Industry: In industry, the compound is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
- rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride
- rac-ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride
- rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride
Uniqueness: rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H19ClN2O2S |
|---|---|
Molecular Weight |
242.77 g/mol |
IUPAC Name |
1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-10(2)13(11,12)6-7-3-4-8(9)5-7;/h7-8H,3-6,9H2,1-2H3;1H/t7-,8+;/m1./s1 |
InChI Key |
XCDOELQKXJRLHF-WLYNEOFISA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)C[C@@H]1CC[C@@H](C1)N.Cl |
Canonical SMILES |
CN(C)S(=O)(=O)CC1CCC(C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13513815.png)
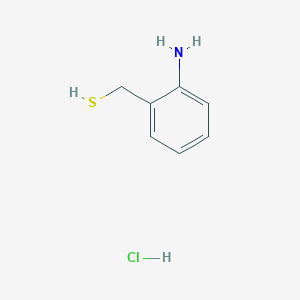
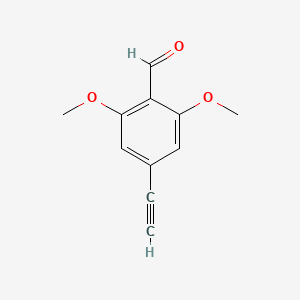
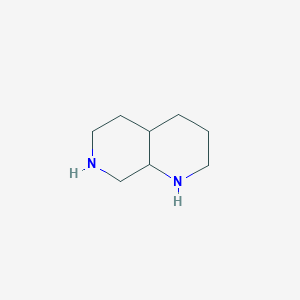
![1-[4-(1H-pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B13513855.png)
